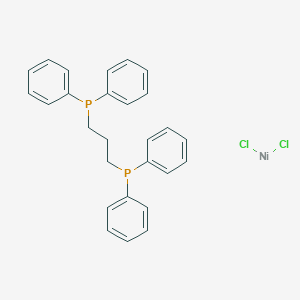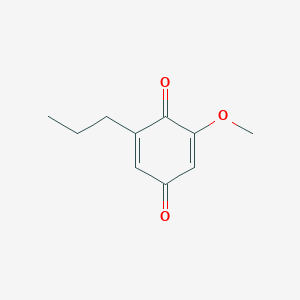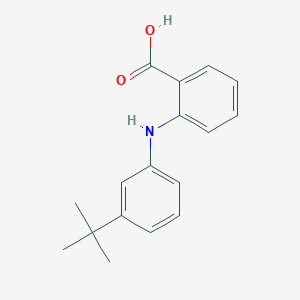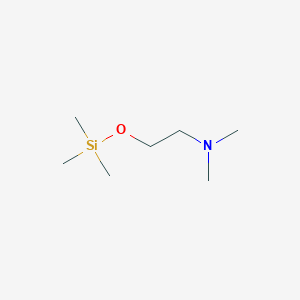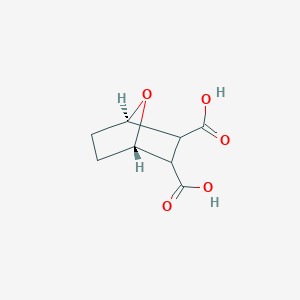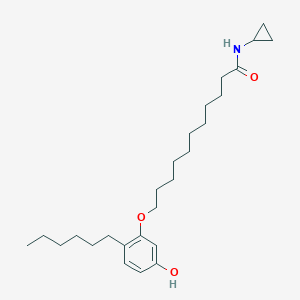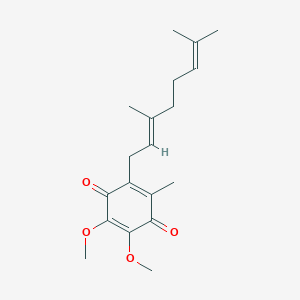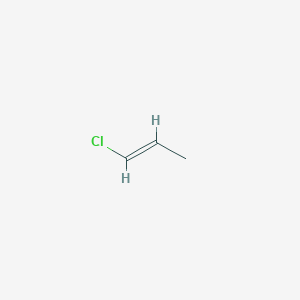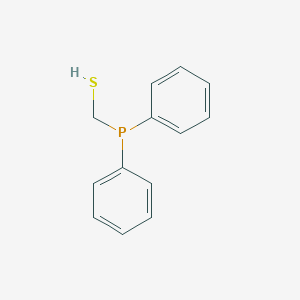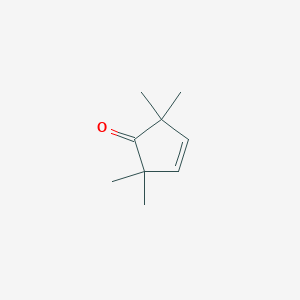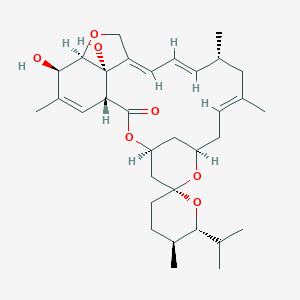
(N-(Benzyloxycarbonyl)glycyl)-l-serine hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(N-(Benzyloxycarbonyl)glycyl)-l-serine hydrazide, commonly known as Z-Gly-Ser-H, is a peptide that has gained significant attention in the field of scientific research due to its unique properties. This peptide is synthesized using a specific method and has been found to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Z-Gly-Ser-H involves its ability to bind to the active site of enzymes and inhibit their activity. The peptide forms a complex with the enzyme, which prevents the substrate from binding to the active site. This inhibition of enzyme activity can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Z-Gly-Ser-H has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of proteases, acetylcholinesterase, and other enzymes. This inhibition can lead to a decrease in the breakdown of proteins and neurotransmitters, which can have various physiological effects. Z-Gly-Ser-H has also been found to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Z-Gly-Ser-H has several advantages for lab experiments. It is a stable peptide that can be easily synthesized using a specific method. It is also effective in inhibiting the activity of various enzymes, which makes it a valuable tool for investigating the role of enzymes in different biological processes. However, Z-Gly-Ser-H has some limitations. It can be expensive to synthesize, and its effectiveness can be affected by various factors, such as pH and temperature.
Zukünftige Richtungen
There are many future directions for the use of Z-Gly-Ser-H in scientific research. One direction is the investigation of its role in the treatment of various diseases, such as Alzheimer's disease and cancer. Z-Gly-Ser-H has been found to have anti-inflammatory properties, which can be beneficial in the treatment of these diseases. Another direction is the development of new methods for synthesizing Z-Gly-Ser-H, which can make it more accessible for researchers. Additionally, the investigation of the mechanism of action of Z-Gly-Ser-H can lead to the development of new drugs that target specific enzymes.
Conclusion:
In conclusion, Z-Gly-Ser-H is a peptide that has gained significant attention in the field of scientific research due to its unique properties. Its ability to inhibit the activity of various enzymes has made it a valuable tool for investigating the role of enzymes in different biological processes. Z-Gly-Ser-H has various biochemical and physiological effects, and its use in scientific research has many future directions.
Synthesemethoden
The synthesis of Z-Gly-Ser-H involves the reaction of benzyloxycarbonyl chloride with glycine and serine hydrazide. This reaction results in the formation of N-(Benzyloxycarbonyl)glycyl)-l-serine hydrazide, which is then deprotected using hydrogen chloride to obtain Z-Gly-Ser-H. The synthesis of Z-Gly-Ser-H is a complex process that requires expertise in peptide synthesis.
Wissenschaftliche Forschungsanwendungen
Z-Gly-Ser-H is widely used in scientific research due to its ability to inhibit the activity of various enzymes. It has been found to be effective in inhibiting the activity of proteases, which are enzymes that break down proteins. Z-Gly-Ser-H has also been found to be effective in inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This peptide has been used in various studies to investigate the role of these enzymes in different biological processes.
Eigenschaften
CAS-Nummer |
19526-00-2 |
|---|---|
Produktname |
(N-(Benzyloxycarbonyl)glycyl)-l-serine hydrazide |
Molekularformel |
C13H18N4O5 |
Molekulargewicht |
310.31 g/mol |
IUPAC-Name |
benzyl N-[2-[[(2S)-1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C13H18N4O5/c14-17-12(20)10(7-18)16-11(19)6-15-13(21)22-8-9-4-2-1-3-5-9/h1-5,10,18H,6-8,14H2,(H,15,21)(H,16,19)(H,17,20)/t10-/m0/s1 |
InChI-Schlüssel |
BBMCLKGYKDYJLF-JTQLQIEISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CO)C(=O)NN |
SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CO)C(=O)NN |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CO)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






